7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and β-diketones.
Substitution Reactions: Introduction of the 4-fluorophenyl and 2-methylphenyl groups can be done through nucleophilic aromatic substitution reactions.
Amidation: The carboxamide group is introduced via amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to ring-opened products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential biological activities.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
Drug Design: Its structure makes it a candidate for designing drugs targeting specific receptors or enzymes.
Antimicrobial Activity: Some derivatives have shown promising antimicrobial properties.
Industry
Material Science:
Mechanism of Action
The mechanism by which 7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine core can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-fluorophenyl)-6-(2-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
- 6-(4-fluorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
The uniqueness of 7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific substitution pattern, which can influence its binding affinity and selectivity towards biological targets. This makes it a valuable scaffold for drug development and other scientific applications.
Properties
Molecular Formula |
C20H18FN5O |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18FN5O/c1-12-5-3-4-6-16(12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-7-9-15(21)10-8-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
InChI Key |
UMFLXCVADSULPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
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